1-Methylbicyclo[2.1.1]hexan-2-one
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Overview
Description
1-Methylbicyclo[2.1.1]hexan-2-one is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.156. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Atom Abstraction Studies
Research by Srinivasan and Sonntag (1969) explored the abstraction of hydrogen atoms from bicyclo[2.1.1]hexane by methyl radicals and chlorine atoms. They used photolysis of acetone as a source of methyl radicals to study this reaction. This study revealed an activation energy of 10.3 kcal/mole for the abstraction process and provided insights into the reaction rates and mechanisms in such hydrocarbon structures (Srinivasan & Sonntag, 1969).
Conformation and Circular Dichroism Analysis
Lightner et al. (1985) conducted a conformational analysis of certain methylbicyclohexanes, which are closely related to 1-Methylbicyclo[2.1.1]hexan-2-one. Their study, using circular dichroism (CD) spectra and molecular mechanics calculations, provided valuable data for understanding the conformational properties of these compounds (Lightner et al., 1985).
Ionic Hydrogenation and Stereochemistry
Khotimskaya et al. (1972) investigated the ionic hydrogenation of compounds including 1-methylbicyclo[3.1.0]hexane. They found that this process results in the formation of substituted cycloalkanes, providing insights into the stereochemistry of these reactions (Khotimskaya et al., 1972).
Crystal and Molecular Structure Studies
Adembri et al. (1984) studied the crystal and molecular structure of 1,5-diacetyl-4-hydroxy-4-methylbicyclo[3.1.0]Hexan-2-one, a compound structurally similar to this compound. Their research provided insights into the stereochemistry of these molecules, which is crucial for understanding their chemical behavior (Adembri et al., 1984).
Solvolytic Conditions and Rearrangement Studies
Research by Della, Elsey, and Skouroumounis (1990) on the rearrangement of substituted Bicyclo[2.1.1]hex-2-yl Mesylates under solvolytic conditions adds to the understanding of how this compound and related compounds behave under certain chemical conditions. This research provides valuable insights into the reaction kinetics and rearrangement mechanisms of these compounds (Della, Elsey & Skouroumounis, 1990).
Mechanism of Action
Target of Action
It’s known that bicyclo[211]hexanes, the class of compounds to which 1-Methylbicyclo[211]hexan-2-one belongs, are incorporated in newly developed bio-active compounds .
Mode of Action
It’s known that the bicyclo[211]hexane structure can be used to access new building blocks via [2+2] cycloaddition .
Biochemical Pathways
The bicyclo[211]hexane structure is known to open the gate to sp3-rich new chemical space .
Safety and Hazards
The safety information for 1-Methylbicyclo[2.1.1]hexan-2-one includes several hazard statements: H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Future Directions
Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules opens the gate to sp3-rich new chemical space . This suggests that there is potential for further exploration and development in this area.
Properties
IUPAC Name |
1-methylbicyclo[2.1.1]hexan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7-3-5(4-7)2-6(7)8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNTUFGESKFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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